![molecular formula C25H48Si3Sn B14466744 [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) CAS No. 70760-42-8](/img/structure/B14466744.png)
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) is a complex organotin compound. It features a central tin atom bonded to three ethynyl groups, each of which is further bonded to a triethylsilane group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) typically involves the reaction of methylstannane with ethynyl lithium, followed by the addition of triethylsilane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
This would require stringent control of reaction conditions and purification processes to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and siloxanes.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds
Major Products Formed
The major products formed from these reactions include various organotin and organosilicon compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin and organosilicon compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biology and Medicine: Studied for its potential biological activity and use in drug delivery systems
Wirkmechanismus
The mechanism of action of [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) involves its ability to interact with various molecular targets through its ethynyl and triethylsilane groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules .
Vergleich Mit ähnlichen Verbindungen
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) can be compared with similar compounds such as:
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylgermane): Similar in structure but with germanium instead of silicon.
Triethylsilane: A simpler compound with only one silicon atom bonded to three ethyl groups.
Ethynyl lithium: A precursor used in the synthesis of the compound
Eigenschaften
CAS-Nummer |
70760-42-8 |
|---|---|
Molekularformel |
C25H48Si3Sn |
Molekulargewicht |
551.6 g/mol |
IUPAC-Name |
triethyl-[2-[methyl-bis(2-triethylsilylethynyl)stannyl]ethynyl]silane |
InChI |
InChI=1S/3C8H15Si.CH3.Sn/c3*1-5-9(6-2,7-3)8-4;;/h3*5-7H2,1-3H3;1H3; |
InChI-Schlüssel |
VTKAIYRTGGHDEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C#C[Sn](C)(C#C[Si](CC)(CC)CC)C#C[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)

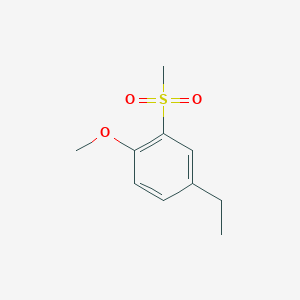
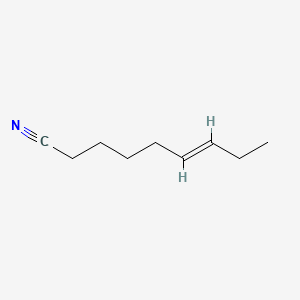
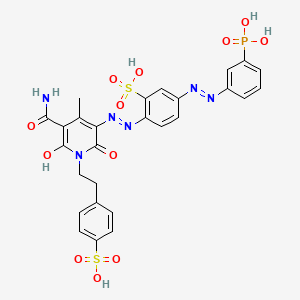
![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)

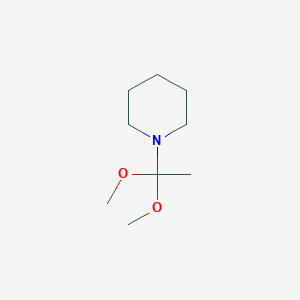


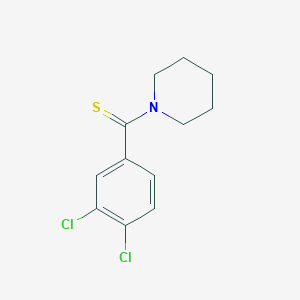
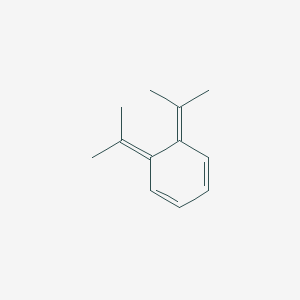
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
